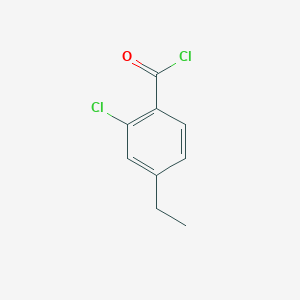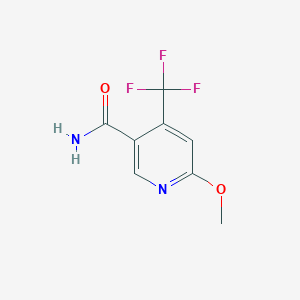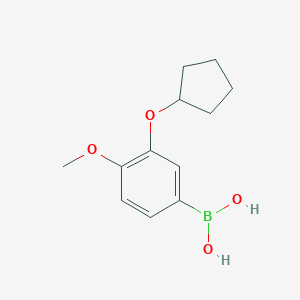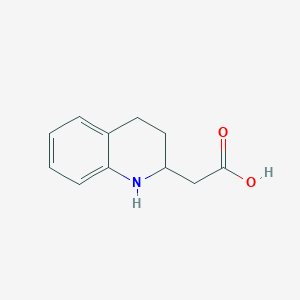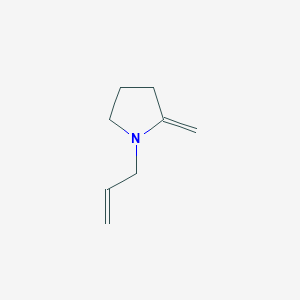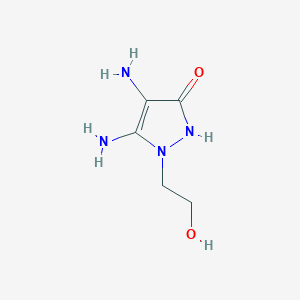
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one, also known as DEHP, is a pyrazolone derivative that has gained attention in scientific research due to its potential applications in the field of medicine and biochemistry. DEHP is a white crystalline powder that is soluble in water and has a molecular weight of 174.16 g/mol. In
Aplicaciones Científicas De Investigación
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been studied for its potential use as a chelating agent in metal ion detection and removal.
Mecanismo De Acción
The mechanism of action of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the biosynthesis of nucleic acids. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Efectos Bioquímicos Y Fisiológicos
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been shown to have antioxidant properties, which may contribute to its ability to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one is also highly reactive and can be difficult to handle in certain experimental conditions. Additionally, 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be expensive to synthesize, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. One area of interest is the development of new synthesis methods that can improve the yield and purity of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. Another area of interest is the exploration of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one's potential applications in the field of metal ion detection and removal. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one and its potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be synthesized through a multistep reaction process that involves the reaction of 2,3-dimethylpyrazine with ethylene oxide and ammonium hydroxide. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to form 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. The purity of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be improved through recrystallization and filtration techniques.
Propiedades
Número CAS |
175700-82-0 |
|---|---|
Nombre del producto |
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one |
Fórmula molecular |
C5H10N4O2 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
3,4-diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H10N4O2/c6-3-4(7)9(1-2-10)8-5(3)11/h10H,1-2,6-7H2,(H,8,11) |
Clave InChI |
WOEOFDCHIXMRHV-UHFFFAOYSA-N |
SMILES |
C(CO)N1C(=C(C(=O)N1)N)N |
SMILES canónico |
C(CO)N1C(=C(C(=O)N1)N)N |
Sinónimos |
3H-Pyrazol-3-one, 4,5-diamino-1,2-dihydro-1-(2-hydroxyethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



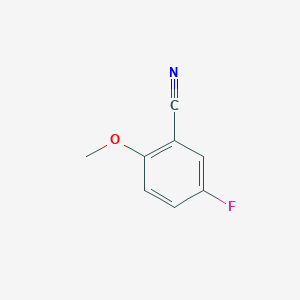
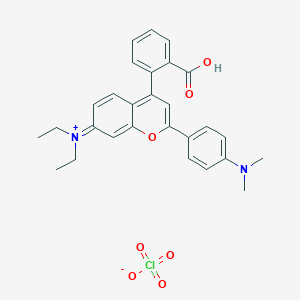
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
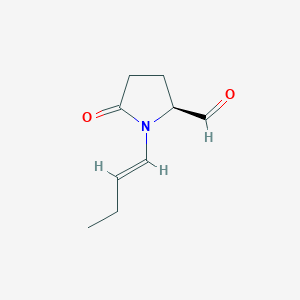
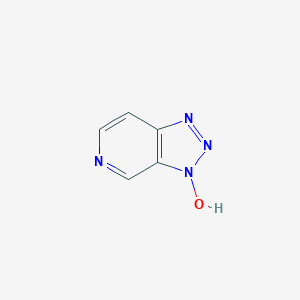

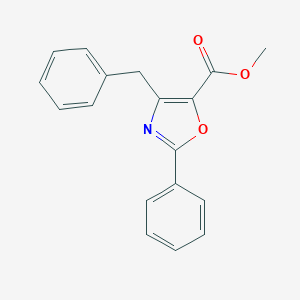
![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)
